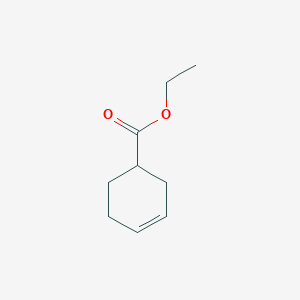

3-Cyclohexene-1-carboxylic acid, ethyl ester

Beschreibung

3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS 15111-56-5) is a monocyclic unsaturated ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . It is characterized by a cyclohexene ring substituted with a carboxylic acid ethyl ester group at the 1-position. This compound is utilized as an intermediate in organic synthesis and polymer chemistry, particularly in studies involving Diels-Alder reactions and catalytic degradation of plastics . Its synonyms include ethyl 3-cyclohexenecarboxylate and 3-cyclohexene-1-carboxylate d’éthyle (French).

Eigenschaften

IUPAC Name |

ethyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLHLLOIZDKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864557 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15111-56-5 | |

| Record name | Ethyl 3-cyclohexene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15111-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015111565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cyclohex-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYCLOHEXENE-1-CARBOXYLIC ACID, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0CLB7H7AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

3-Cyclohexene-1-carboxylic acid, ethyl ester, is an organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring structure with an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of 158.21 g/mol. The compound is typically synthesized through esterification reactions involving cyclohexene-1-carboxylic acid and ethanol.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The ester group can undergo hydrolysis in vivo, leading to the release of cyclohexene-1-carboxylic acid, which may exhibit different pharmacological effects. The compound's mechanism involves modulation of enzyme activity and potential receptor interactions, influencing metabolic pathways.

Case Studies

- Bioconjugation Studies : Research has explored the use of acylals (including derivatives of 3-Cyclohexene-1-carboxylic acid) as prodrugs in enhancing the bioavailability of antibiotics. These studies demonstrated that the hydrolysis rate of such esters can significantly affect drug efficacy and safety .

- Environmental Impact : A study on the ozonation of bisphenol A highlighted the formation of this compound as a byproduct under acidic conditions. This finding suggests that the compound may play a role in environmental degradation processes and raises questions about its ecological toxicity .

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 158.21 g/mol |

| Mechanism of Action | Enzyme modulation; potential receptor interaction |

| Toxicity | Minimal acute toxicity reported; chronic effects unclear |

| Environmental Impact | Byproduct in ozonation processes; potential ecological concerns |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

3-Cyclohexene-1-carboxylic acid, ethyl ester serves as an important building block in organic chemistry. Its applications include:

- Intermediate in Organic Synthesis : It is often utilized as an intermediate for synthesizing more complex molecules. The compound can undergo various transformations, such as oxidation, reduction, and substitution reactions.

Key Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxy groups can be oxidized to ketones or aldehydes. |

| Reduction | Ester groups can be reduced to alcohols. |

| Substitution | Functional groups can be replaced with other nucleophiles. |

These reactions enable chemists to create a wide range of derivatives with diverse functionalities.

Biological Applications

While specific biological activity data for this compound is limited, compounds with similar structures have shown promising biological properties. Notably:

- Antiviral Activity : Research indicates that derivatives of this compound may serve as potential neuraminidase inhibitors for treating influenza viruses. In vitro studies have demonstrated significant antiviral activity against H5N1 and H1N1 strains.

Case Study: Influenza Virus Inhibition

- A study highlighted the efficacy of structurally related compounds in inhibiting influenza virus strains. The IC50 values indicated effective inhibition at low concentrations, suggesting a potent antiviral profile.

Industrial Applications

In addition to its applications in research and medicine, this compound is also used in the production of pharmaceuticals and fine chemicals. Its unique chemical structure allows it to be integrated into various synthetic pathways for producing specialized compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares 3-cyclohexene-1-carboxylic acid, ethyl ester with structurally related esters and cyclohexene derivatives, focusing on molecular features, physicochemical properties, and applications.

Esters of 3-Cyclohexene-1-carboxylic Acid

Methyl 3-Cyclohexene-1-carboxylate (CAS 6493-77-2)

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol .

- This compound is used in polymer synthesis and as a model substrate in oxidation studies .

2-Ethylhexyl 3-Cyclohexene-1-carboxylate (CAS 63302-64-7)

- Molecular Formula : C₁₅H₂₆O₂

- Molecular Weight : 238.37 g/mol .

- Key Differences : The elongated 2-ethylhexyl chain enhances hydrophobicity, making this ester suitable for coatings and industrial applications where water resistance is critical .

3-Cyclohexene-1-carboxylic Acid, 6-Methyl-, 1-Cyclopropylethyl Ester (CAS 88333-86-2)

Cyclohexadiene and Substituted Analogs

Ethyl 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxylate (Ethyl Safranate, CAS 35044-59-8)

- Molecular Formula : C₁₂H₁₈O₂

- Molecular Weight : 194.27 g/mol .

- Key Differences: The cyclohexadiene ring (two double bonds) increases electron delocalization, enhancing reactivity in electrophilic additions. This compound is notable in fragrance chemistry due to its floral odor .

3-Cyclohexene-1-carboxylic Acid, 2,6,6-Trimethyl-, Methyl Ester (CAS 540734-22-3)

- Molecular Formula : C₁₁H₁₆O₂

- Molecular Weight : 180.24 g/mol .

- Key Differences : The 2,6,6-trimethyl substitution pattern improves steric shielding of the ester group, reducing hydrolysis rates. It is used as a read-across analog in toxicological assessments due to structural similarity to target esters .

Pharmacologically Active Analogs

Tilidine Hydrochloride (CAS 51931-66-9)

Data Table: Key Comparative Metrics

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₄O₂ | 154.21 | 15111-56-5 | Ethyl ester, cyclohexene ring | Organic synthesis, polymer chemistry |

| Methyl 3-cyclohexene-1-carboxylate | C₈H₁₂O₂ | 140.18 | 6493-77-2 | Methyl ester | Polymer synthesis, oxidation studies |

| 2-Ethylhexyl 3-cyclohexene-1-carboxylate | C₁₅H₂₆O₂ | 238.37 | 63302-64-7 | Long-chain ester | Coatings, industrial materials |

| Ethyl 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxylate | C₁₂H₁₈O₂ | 194.27 | 35044-59-8 | Cyclohexadiene, trimethyl groups | Fragrance industry |

| Tilidine Hydrochloride | C₁₆H₂₁NO₂·HCl | 295.80 | 51931-66-9 | Dimethylamino-phenyl substitution | Narcotic analgesic |

Reactivity and Stability

- Degradation : Under UV-activated persulfate, 3-cyclohexene-1-carboxylic acid (parent acid) shows similar degradation kinetics to its esters, suggesting comparable environmental persistence .

- Safety Assessments : Ethyl 2-ethyl-3,6,6-trimethylcyclohexenecarboxylate (CAS 94333-50-3) relies on read-across data from 2,6,6-trimethyl methyl ester analogs due to insufficient toxicity data, underscoring the predictive value of structural similarity .

Vorbereitungsmethoden

TiCl₄-Catalyzed Cycloaddition

The Diels-Alder reaction between ethyl acrylate and 1,3-butadiene, catalyzed by TiCl₄, is a cornerstone method. This Lewis acid facilitates [4+2] cycloaddition at reduced temperatures (0–25°C), yielding the cyclohexene ring with high diastereoselectivity (dr > 95:5). Ethyl lactate serves as a chiral auxiliary, enabling access to both (R)- and (S)-enantiomers through stereoinversion. Post-reaction, the auxiliary is removed via aqueous wash, avoiding complex purification.

Reaction Conditions and Outcomes

This method’s limitation lies in the moisture sensitivity of TiCl₄, necessitating anhydrous conditions.

Direct Esterification of Carboxylic Acid

Acid-Catalyzed Esterification

A scalable approach involves reacting 3-cyclohexene-1-carboxylic acid with ethanol under sulfuric acid catalysis. Conducted at 110–150°C under partial vacuum (10–30 inHg), this method achieves >90% conversion by continuously removing water. The absence of solvent simplifies downstream processing, and residual acid remains inert during subsequent epoxidation.

Industrial-Scale Optimization

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ (5 wt%) | |

| Temperature | 110–150°C | |

| Pressure | 10–30 inHg vacuum | |

| Conversion | >90% |

This route bypasses hazardous dienes like butadiene, reducing flammability risks and capital costs.

Alternative Pathways and Modifications

Stereochemical Diversification

Chiral auxiliaries derived from ethyl lactate enable enantioselective synthesis. For instance, mesylation of ethyl L-lactate followed by Diels-Alder reaction yields (S)-3-cyclohexene-1-carboxylic acid, which is esterified to the target compound.

Industrial Production Considerations

Large-scale processes prioritize continuous flow reactors and automated systems to enhance reproducibility. Key industrial challenges include:

-

Catalyst Recovery : TiCl₄ cannot be recycled, increasing costs for Diels-Alder routes.

-

Purification : Distillation under reduced pressure removes unreacted ethanol and water, achieving >98% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| TiCl₄-Catalyzed DA | High stereoselectivity | Moisture-sensitive catalyst |

| H₂SO₄ Esterification | Scalable, low-cost | High-temperature requirements |

| Chiral Auxiliary Route | Enantiomerically pure products | Multi-step synthesis |

Q & A

Q. What are the best practices for scaling up synthesis from lab to pilot plant?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.